molecular formula C11H17NO B7721250 3-(Benzylamino)butan-2-ol

3-(Benzylamino)butan-2-ol

Cat. No.: B7721250
M. Wt: 179.26 g/mol
InChI Key: LCIGJABCONSEBN-UHFFFAOYSA-N
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Description

3-(Benzylamino)butan-2-ol is an organic compound with the molecular formula C11H17NO It is a secondary alcohol and an amine, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-oxobutan-2-ol with benzylamine. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(Benzylamino)butan-2-one or 3-(Benzylamino)butanal.

    Reduction: 3-(Benzylamino)butane.

    Substitution: 3-(Benzylamino)butyl halides or esters.

Scientific Research Applications

3-(Benzylamino)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)propan-1-ol
  • 3-(Benzylamino)butan-1-ol
  • 3-(Benzylamino)pentan-2-ol

Uniqueness

3-(Benzylamino)butan-2-ol is unique due to its specific structural arrangement, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility in various solvents and its ability to interact with diverse biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(benzylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(10(2)13)12-8-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIGJABCONSEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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